6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid
Overview
Description
6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H6N2O2S and a molecular weight of 182.20 g/mol . This compound is part of the imidazothiazole family, which is known for its diverse biological activities and applications in various fields of research .
Biochemical Analysis
Biochemical Properties
6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with xanthine oxidase, an enzyme involved in purine metabolism . The interaction between this compound and xanthine oxidase can inhibit the enzyme’s activity, thereby affecting the production of uric acid. This inhibition is significant in the context of diseases such as gout, where uric acid levels are elevated .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving lung fibroblast cell lines, this compound did not exhibit acute cellular toxicity at concentrations up to 128 μM . This suggests that the compound can be used in cellular studies without causing significant cytotoxic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit enzymes such as xanthine oxidase by binding to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition, without causing toxicity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound could potentially lead to liver or kidney damage due to its interaction with metabolic enzymes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, affecting the metabolism of purines and the production of uric acid . Additionally, the compound may influence other metabolic pathways by interacting with cofactors or other enzymes, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the mitochondria could affect mitochondrial function and energy metabolism, while its presence in the nucleus could influence gene expression and DNA repair processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in a three-reactor multistage system with continuous flow, without the isolation of intermediate compounds . The reaction conditions include the use of a dehydrating system comprising 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine in a T-mixer .
Industrial Production Methods
Modern industrial methods for the production of this compound utilize continuous flow systems to enhance efficiency and yield. These methods are designed to minimize the isolation of intermediate compounds, thereby streamlining the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazothiazole compounds
Properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4-5(6(10)11)9-2-3-12-7(9)8-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQMBZXCDDTZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317404 | |
Record name | 6-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60317404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77628-51-4 | |
Record name | 77628-51-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60317404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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